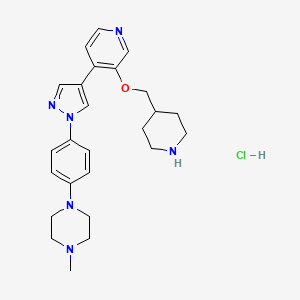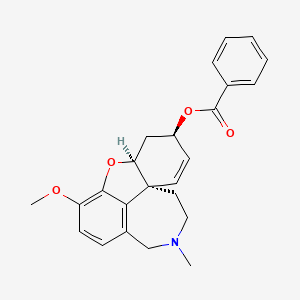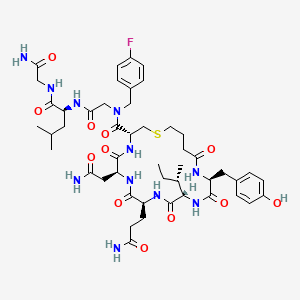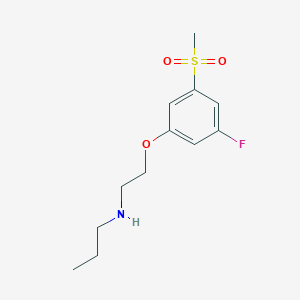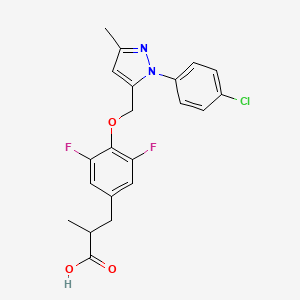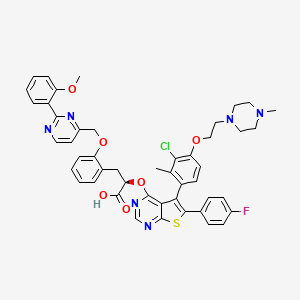
MIK665
概要
説明
MIK665は、S64315としても知られており、B細胞リンパ腫2(Bcl-2)タンパク質ファミリーのメンバーであるミエロイド細胞白血病1(Mcl-1)の高度に選択的な阻害剤です。これらのタンパク質は、アポトーシスまたはプログラムされた細胞死の調節において重要な役割を果たしており、これは癌の発達と進行における重要なプロセスです。 This compoundは、さまざまな血液悪性腫瘍においてアポトーシスを誘導する上で大きな可能性を示しており、癌治療のための有望な候補となっています .
科学的研究の応用
MIK665 has a wide range of scientific research applications, including:
Cancer Research: This compound is being investigated for its potential to induce apoptosis in various hematological malignancies, including acute myeloid leukemia, myelodysplastic syndrome, multiple myeloma, and lymphoma
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting the Bcl-2 family of proteins.
Biological Studies: This compound is used in studies to understand the role of Mcl-1 in apoptosis and cancer progression.
Clinical Trials: This compound is currently in phase 1 clinical trials to evaluate its safety and efficacy in patients with hematological malignancies.
作用機序
MIK665は、Mcl-1のBH3結合溝に選択的に結合し、その抗アポトーシス機能を阻害することで効果を発揮します。この結合は、Bax/Bak依存的な方法で内因性アポトーシス経路の活性化を誘導し、カスパーゼ活性の増加とポリ(ADPリボース)ポリメラーゼ(PARP)の切断につながります。 その結果、癌細胞におけるアポトーシスの誘導が起こり、腫瘍の増殖と進行が抑制されます .
類似化合物の比較
This compoundは、以下のような他の類似化合物と比較されます。
S63845: this compoundの前駆体で、結合親和性は似ていますが、効力は低くなっています。
BCL201/S55746: Bcl-2ファミリータンパク質の別のメンバーであるBcl-2の選択的阻害剤。
ABT-199(ベネトクラックス): 慢性リンパ性白血病の治療に承認されている選択的なBcl-2阻害剤 .
独自性
This compoundは、Mcl-1に対する高い選択性と効力によりユニークで、Mcl-1依存性癌を標的とするための有望な候補となっています。 さまざまな血液悪性腫瘍におけるアポトーシスを誘導する能力は、他の阻害剤とは一線を画しています .
参考文献
生化学分析
Biochemical Properties
MIK665 functions as a selective inhibitor of Mcl-1 by binding to its BH3 binding groove with high affinity. This interaction prevents Mcl-1 from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. This compound has a sub-nanomolar affinity for human Mcl-1 (Ki 0.048 nM) and exhibits selectivity over other anti-apoptotic Bcl-2 family members . The compound’s ability to inhibit Mcl-1 is crucial for its role in inducing apoptosis in cancer cells that rely on Mcl-1 for survival.
Cellular Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including AML, lymphoma, and MM. The compound activates the intrinsic apoptosis pathway in a dose-dependent manner, leading to increased caspase activity and cleavage of poly (ADP-ribose) polymerase (PARP) . In addition to its pro-apoptotic effects, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of Mcl-1 disrupts the balance between pro- and anti-apoptotic signals, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the BH3 binding groove of Mcl-1, which prevents Mcl-1 from interacting with pro-apoptotic proteins such as BAX and BAK. This inhibition releases the pro-apoptotic proteins, allowing them to initiate the mitochondrial pathway of apoptosis. The activation of this pathway results in the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death . Additionally, this compound has been shown to cause dose-dependent activation of the intrinsic apoptosis pathway, as evidenced by increased caspase activity and cleaved PARP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its pro-apoptotic activity in both in vitro and in vivo studies. Long-term exposure to this compound has been shown to result in sustained apoptotic responses in cancer cells, with minimal degradation observed over time . The compound’s ability to maintain its activity over extended periods is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated potent and dose-dependent antitumor activity in various hematologic tumor models, including AML and MM. The compound’s efficacy is observed at well-tolerated doses, with complete regression of established tumors achieved in some cases . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate apoptosis. The compound interacts with enzymes and cofactors that modulate the intrinsic apoptosis pathway. By inhibiting Mcl-1, this compound disrupts the balance between pro- and anti-apoptotic signals, leading to increased apoptotic flux and cell death . The compound’s effects on metabolic pathways are crucial for its ability to induce apoptosis in cancer cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s high affinity for Mcl-1 allows it to localize to specific cellular compartments where Mcl-1 is expressed. This targeted distribution enhances the compound’s efficacy in inducing apoptosis in cancer cells . Additionally, this compound’s ability to accumulate in tumor tissues contributes to its antitumor activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its pro-apoptotic effects. The compound’s binding to Mcl-1 within the mitochondria prevents the sequestration of pro-apoptotic proteins, thereby promoting the release of cytochrome c and activation of the mitochondrial pathway of apoptosis . This compound’s localization to the mitochondria is essential for its ability to induce apoptosis in cancer cells.
準備方法
合成経路と反応条件
MIK665は、フラグメントベースの構造誘導型創薬の努力を通じてS63845から誘導されます。合成には、中間体の調製、続いて最終生成物を得るための化学反応のシリーズが含まれます。主なステップには以下が含まれます。
フラグメントベースの合成: Mcl-1のBH3結合溝に結合するフラグメントの同定。
構造誘導型最適化: 結合親和性と選択性を向上させるためのフラグメントの最適化。
工業生産方法
This compoundの工業生産には、最適化された合成経路を使用した大規模合成が含まれます。プロセスには以下が含まれます。
中間体の調製: 大量にキー中間体を合成する。
最終的なアセンブリ: 制御された条件下で中間体を組み合わせてthis compoundを形成する。
化学反応の分析
反応の種類
MIK665は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化された誘導体を形成することができる。
還元: 還元反応は、this compoundをその還元型に変換することができる。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれる。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用される。
主な製品
これらの反応から生成される主な製品には、this compoundのさまざまな酸化、還元、および置換誘導体が含まれる。 これらの誘導体は、異なる生物学的活性と特性を持つ可能性がある .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
類似化合物との比較
MIK665 is compared with other similar compounds, such as:
S63845: The predecessor of this compound, with similar binding affinity but lower potency.
BCL201/S55746: A selective inhibitor of Bcl-2, another member of the Bcl-2 family of proteins.
ABT-199 (Venetoclax): A selective Bcl-2 inhibitor approved for the treatment of chronic lymphocytic leukemia .
Uniqueness
This compound is unique due to its high selectivity and potency for Mcl-1, making it a promising candidate for targeting Mcl-1-dependent cancers. Its ability to induce apoptosis in a wide range of hematological malignancies sets it apart from other inhibitors .
References
特性
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIMGFMRFVOMB-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44ClFN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


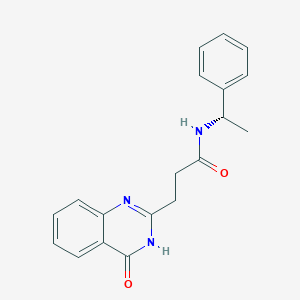

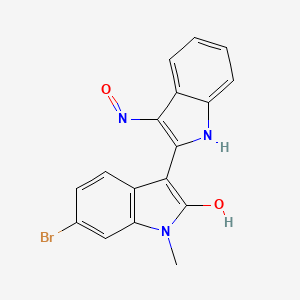
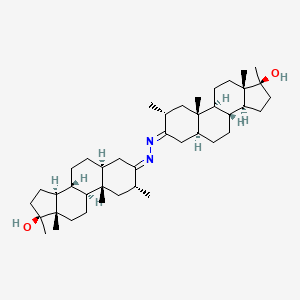

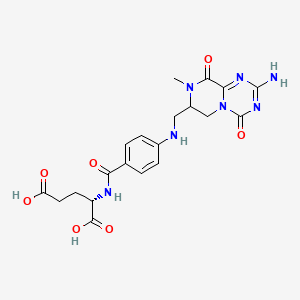
![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)
